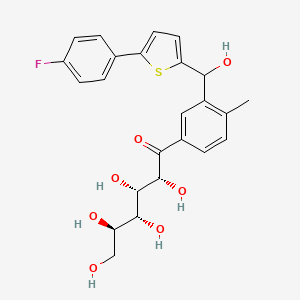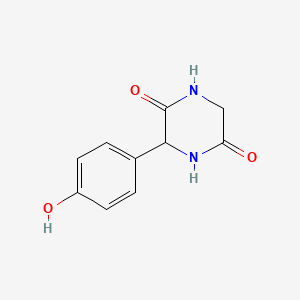
(2S,5S)-1-Boc-2,5-diethyl-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5S)-1-Boc-2,5-diethyl-piperazine is a chiral piperazine derivative that has gained attention in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis. The stereochemistry of the compound, indicated by the (2S,5S) configuration, plays a crucial role in its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-Boc-2,5-diethyl-piperazine typically involves the protection of the piperazine ring followed by the introduction of ethyl groups at the 2 and 5 positions. One common method involves the use of Boc anhydride to protect the piperazine nitrogen atoms, followed by alkylation with ethyl halides under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomeric purity.
化学反応の分析
Types of Reactions
(2S,5S)-1-Boc-2,5-diethyl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, typically using acidic conditions such as trifluoroacetic acid.
Substitution: Nucleophilic substitution reactions can occur at the ethyl groups, where nucleophiles like amines or thiols replace the ethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Trifluoroacetic acid, hydrochloric acid.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Deprotected piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (2S,5S)-1-Boc-2,5-diethyl-piperazine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
The compound is studied for its potential biological activities, including its role as a ligand for various receptors and enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
作用機序
The mechanism of action of (2S,5S)-1-Boc-2,5-diethyl-piperazine involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active piperazine moiety. This moiety can then interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2S,5S)-2,5-diethyl-piperazine
- (2S,5S)-1-Boc-2,5-dimethyl-piperazine
- (2S,5S)-1-Boc-2,5-dipropyl-piperazine
Uniqueness
(2S,5S)-1-Boc-2,5-diethyl-piperazine is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C13H26N2O2 |
|---|---|
分子量 |
242.36 g/mol |
IUPAC名 |
tert-butyl (2S,5S)-2,5-diethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-6-10-9-15(11(7-2)8-14-10)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t10-,11-/m0/s1 |
InChIキー |
CDKIKMMLXSNKCO-QWRGUYRKSA-N |
異性体SMILES |
CC[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CC |
正規SMILES |
CCC1CNC(CN1C(=O)OC(C)(C)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B14886056.png)
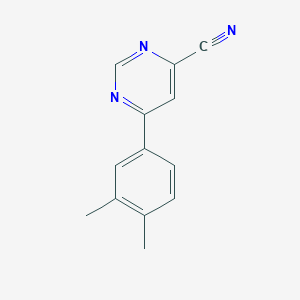
![2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B14886064.png)
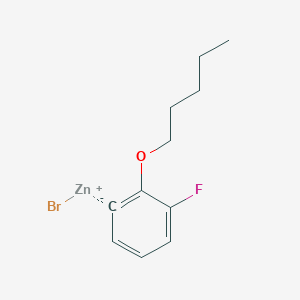

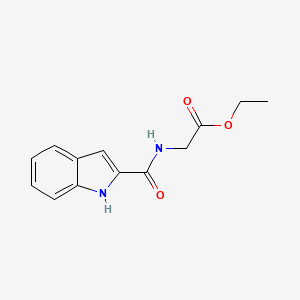


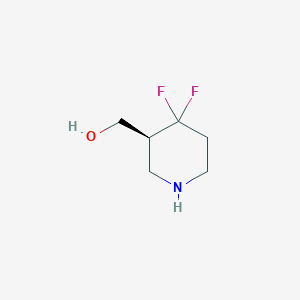
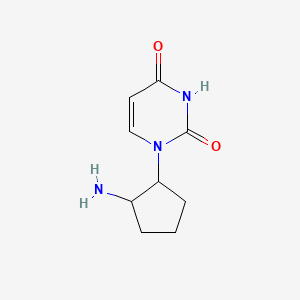
![3-Fluoro-4-[(n-hexyloxy)methyl]phenylZinc bromide](/img/structure/B14886116.png)
![2-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14886117.png)
